N,N-diethyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The exact mass of the compound this compound is 476.18821194 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-diethyl-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-4-29(5-2)22(31)17-34-26-28-23-21(19-11-7-6-8-12-19)15-27-24(23)25(32)30(26)16-18-10-9-13-20(14-18)33-3/h6-15,27H,4-5,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZYHXGKASMKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1CC3=CC(=CC=C3)OC)NC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroinflammation. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a sulfanyl moiety enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key enzymes involved in cancer proliferation. For example, compounds from this class have been shown to inhibit the enzyme myeloperoxidase (MPO), which plays a role in inflammation and tumor progression .
- Case Studies : In vitro studies demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. For instance, a related compound demonstrated equipotent activity against Jurkat and A431 cell lines with IC50 values below those of reference drugs .
Neuroprotective Effects
The compound also shows promise in neuroprotective applications. Research indicates that pyrrolo[3,2-d]pyrimidine derivatives can mitigate neuroinflammatory responses.
- Inhibition of MPO : By inhibiting MPO activity, these compounds may reduce oxidative stress and inflammation in neuronal tissues . This suggests potential for treating neurodegenerative diseases characterized by inflammation.
- Experimental Findings : Studies have reported that specific analogues exhibit protective effects on neuronal cells subjected to oxidative stress, indicating their potential as therapeutic agents in neurodegenerative conditions.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent.
- Absorption and Distribution : Preliminary data suggest good absorption characteristics due to the lipophilic nature of the compound. However, detailed studies are necessary to elucidate its bioavailability and distribution in vivo.
- Toxicity Studies : Toxicological assessments indicate that while some derivatives show low toxicity profiles at therapeutic doses, comprehensive studies are required to confirm safety across different biological systems.
Data Table: Biological Activity Overview
| Activity Type | Cell Lines Tested | IC50 (µM) | Reference Drug Comparison |
|---|---|---|---|
| Anticancer | Jurkat | < 10 | Doxorubicin |
| A431 | < 10 | Doxorubicin | |
| Neuroprotection | Neuronal Cells | Not quantified | N/A |
| MPO Inhibition | Enzymatic Assay | Not quantified | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
